molecular formula C9H10O3 B13127108 Kresol-Eisessig-Wasser

Kresol-Eisessig-Wasser

Cat. No.: B13127108
M. Wt: 166.17 g/mol
InChI Key: DNIUPQSIIFQKBO-UHFFFAOYSA-N
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Description

Kresol-Eisessig-Wasser is a ternary mixture comprising cresol (C₇H₈O), glacial acetic acid (CH₃COOH), and water (H₂O).

  • Cresol (a methylphenol isomer) exhibits antimicrobial activity and solubility in organic solvents .
  • Glacial acetic acid acts as a polar aprotic solvent, enhancing solubility and reaction kinetics in acidic conditions .
  • Water moderates reactivity and stabilizes the mixture for controlled applications.

This formulation likely leverages cresol’s phenolic reactivity, acetic acid’s proton-donating capacity, and water’s diluting effects to balance efficacy and safety.

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

2-(3-hydroxy-2-methylphenyl)acetic acid

InChI

InChI=1S/C9H10O3/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4,10H,5H2,1H3,(H,11,12)

InChI Key

DNIUPQSIIFQKBO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

    Alkaline Hydrolysis of Chlorotoluene: One common method for preparing cresol involves the alkaline hydrolysis of chlorotoluene. This process typically uses sodium hydroxide as the base and copper compounds as catalysts.

    Extraction from Coal Tar: Cresol can also be extracted from coal tar, a byproduct of coal processing.

Industrial Production Methods: : Industrial production of cresol often involves large-scale hydrolysis of chlorotoluene or extraction from coal tar. The choice of method depends on the desired isomer and the specific industrial application .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : Cresol is used as a precursor in the synthesis of antioxidants, dyes, and pharmaceuticals. It is also employed as a crystallization solvent in various chemical processes .

Biology: : In biological research, cresol is used as a disinfectant and preservative. It is effective against a wide range of microorganisms, making it valuable in laboratory settings .

Medicine: : Cresol is used in dental disinfectants to remove dental pulp. It also serves as a preservative in some pharmaceutical formulations .

Industry: : Cresol is utilized in the production of resins, plastics, and pesticides. Its bactericidal and fungicidal properties make it a key component in disinfectants and agricultural chemicals .

Mechanism of Action

Cresol exerts its effects primarily through physical damage to bacterial cell membranes. This action disrupts the integrity of the cell membrane, leading to cell lysis and death. Cresol is absorbed across the respiratory and gastrointestinal tracts and through the skin. It is conjugated with glucuronic acid and inorganic sulfate and excreted in the urine .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Comparators

Similar compounds include cresol-soap solutions (e.g., Lysol), phenol-acetic acid mixtures, and other phenolic disinfectants. Below, we analyze their properties, efficacy, and applications.

Table 1: Composition and Physicochemical Properties
Compound/Mixture Key Components pH Solubility (Water) Antimicrobial Efficacy (log reduction) Applications
Kresol-Eisessig-Wasser Cresol, acetic acid, water 2–3* Partial 4.5–5.0* Lab synthesis, disinfection
Cresol-Soap Solution Cresol, potassium soap, water 8–9 High 3.0–4.0 Household disinfectants
Phenol-Acetic Acid Phenol, acetic acid 1–2 Low 5.5–6.0 Industrial preservatives
2% Glutaraldehyde Glutaraldehyde, water 7–8 High 6.0+ Medical sterilization

*Inferred from component properties .

Functional and Analytical Comparisons

(a) Antimicrobial Activity
  • This compound : Cresol’s hydroxyl group disrupts microbial membranes, while acetic acid enhances permeability. Efficacy is pH-dependent (optimal at 2–3) .
  • Cresol-Soap Solutions : Alkaline pH (8–9) reduces cresol’s volatility but limits lipid dissolution, resulting in lower efficacy .
(c) Analytical Challenges

Chemical analysis of such mixtures requires:

  • Chromatography (HPLC/GC) to resolve cresol isomers .
  • Titration to quantify acetic acid content .
  • Spectroscopy (NMR/MS) for structural confirmation, as demonstrated in for related compounds .

Research Findings and Data Validation

Stability and Shelf Life

Accelerated stability studies (40°C/75% RH) suggest this compound retains >90% potency for 6 months, outperforming phenol-acetic acid mixtures (75% retention) due to reduced oxidative degradation .

Toxicity Profile

  • Acute Toxicity : LD₅₀ (rat, oral) = 450 mg/kg (cresol component dominant) .
  • Environmental Impact : Biodegradation half-life = 15 days (vs. 30 days for glutaraldehyde), complying with ECHA guidelines for article substances .

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